molecular formula C15H17ClN4O3S2 B2511193 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid CAS No. 922844-21-1

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid

Cat. No.: B2511193
CAS No.: 922844-21-1
M. Wt: 400.9
InChI Key: SNMYWZVZEOFEPS-UHFFFAOYSA-N
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Description

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a complex organic compound that features a thiadiazole ring, a urea linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Urea Linkage: The urea linkage is formed by reacting the thiadiazole derivative with 4-chlorophenyl isocyanate.

    Thioether Formation: The final step involves the reaction of the intermediate with hexanoic acid under appropriate conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid can undergo various chemical reactions:

    Oxidation: The thiadiazole ring and thioether linkage can be oxidized under strong oxidizing conditions.

    Reduction: The urea linkage and chlorophenyl group can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring and thioether linkage.

    Reduction: Reduced forms of the urea linkage and chlorophenyl group.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways Involved: The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)pentanoic acid: Similar structure with a pentanoic acid moiety instead of hexanoic acid.

    2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid: Similar structure with a butanoic acid moiety.

Uniqueness

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a complex organic compound that incorporates a thiadiazole ring and a ureido group, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly regarding anticancer, antibacterial, and anti-inflammatory properties.

Structural Features

The compound consists of several key structural components:

  • Thiadiazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Ureido Group : Enhances the compound's interaction with biological targets.
  • Chlorophenyl Moiety : Known for its role in increasing potency against various biological targets.

Anticancer Activity

  • Mechanism of Action :
    • The thiadiazole derivatives have been shown to induce apoptosis in cancer cells. For instance, studies indicate that compounds with similar structures can inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase .
    • The ability to target specific proteins involved in cancer progression enhances their therapeutic potential.
  • Case Studies :
    • In vitro studies demonstrate that certain derivatives exhibit significant cytotoxic effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For example, one derivative exhibited an IC50 of 0.28 µg/mL against MCF-7 cells .

Antibacterial Activity

  • Mechanism of Action :
    • Compounds containing the thiadiazole moiety have shown promising antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
  • Research Findings :
    • Various studies have indicated that derivatives of 1,3,4-thiadiazole exhibit broad-spectrum antibacterial activity. For instance, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

  • Mechanism of Action :
    • The compound may interact with inflammatory pathways by inhibiting key enzymes involved in inflammation processes.
  • Evidence from Studies :
    • Research has shown that derivatives of thiadiazole can significantly reduce inflammatory markers in various models of inflammation .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetateContains chlorophenyl groupAnticancer activity
Ethyl 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetateContains methoxyphenethyl groupAntibacterial properties
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetateLacks ureido groupAntimicrobial activity

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S2/c1-2-3-4-11(12(21)22)24-15-20-19-14(25-15)18-13(23)17-10-7-5-9(16)6-8-10/h5-8,11H,2-4H2,1H3,(H,21,22)(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYWZVZEOFEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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